molecular formula C10H13N3O2S B12586328 N-(4,5-Dihydro-1H-pyrazol-3-yl)-4-methylbenzenesulfonamide

N-(4,5-Dihydro-1H-pyrazol-3-yl)-4-methylbenzenesulfonamide

Cat. No.: B12586328
M. Wt: 239.30 g/mol
InChI Key: DBDWSKDPAPMZHU-UHFFFAOYSA-N
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Description

N-(4,5-Dihydro-1H-pyrazol-3-yl)-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a 4-methylbenzenesulfonamide group linked to a 4,5-dihydro-1H-pyrazole ring. The dihydropyrazole moiety introduces partial saturation in the pyrazole ring, which may enhance conformational flexibility and influence binding interactions with biological targets.

Properties

Molecular Formula

C10H13N3O2S

Molecular Weight

239.30 g/mol

IUPAC Name

(NE)-4-methyl-N-pyrazolidin-3-ylidenebenzenesulfonamide

InChI

InChI=1S/C10H13N3O2S/c1-8-2-4-9(5-3-8)16(14,15)13-10-6-7-11-12-10/h2-5,11H,6-7H2,1H3,(H,12,13)

InChI Key

DBDWSKDPAPMZHU-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C/2\CCNN2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C2CCNN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-Dihydro-1H-pyrazol-3-yl)-4-methylbenzenesulfonamide typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with hydrazine hydrate to form the intermediate, which then undergoes cyclization with an α,β-unsaturated ketone under acidic or basic conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: N-(4,5-Dihydro-1H-pyrazol-3-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4,5-Dihydro-1H-pyrazol-3-yl)-4-methylbenzenesulfonamide varies depending on its application:

Comparison with Similar Compounds

Key Observations :

  • Synthesis Efficiency: The pyridine derivative (76% yield) demonstrates higher synthetic efficiency compared to phenolic analogs (yields unspecified) .
  • Bioactivity: Phenolic pyrazoline sulfonamides exhibit marked carbonic anhydrase inhibition, suggesting that electron-donating groups (e.g., -OH) enhance enzyme interaction .
  • Thermal Stability : The pyridine derivative’s higher melting point (138–142°C) may reflect stronger intermolecular forces due to its carbamoyl and chlorophenyl groups .
Methodological Considerations

Crystallographic validation () and software tools like SHELXL () are critical for confirming the structures of these compounds, particularly for resolving conformational details in dihydropyrazole and sulfonamide moieties .

Biological Activity

N-(4,5-Dihydro-1H-pyrazol-3-yl)-4-methylbenzenesulfonamide is a compound belonging to the pyrazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of appropriate sulfonyl chlorides with hydrazines or hydrazones. The structural characteristics of this compound have been elucidated through crystallographic studies, indicating that it possesses a unique molecular architecture conducive to various interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through multiple mechanisms:

  • Microtubule Destabilization : This compound has shown effective inhibition of microtubule assembly, suggesting potential as a microtubule-destabilizing agent in cancer therapy .
  • Apoptosis Induction : Evaluations on breast cancer cell lines (MDA-MB-231) revealed that certain pyrazole derivatives could enhance caspase-3 activity, indicating their role in inducing apoptosis at low concentrations (1.0 μM) and enhancing effects at higher doses (10.0 μM) .

Other Biological Activities

This compound and its analogs have also demonstrated:

  • Antibacterial Activity : Pyrazole derivatives are noted for their antibacterial properties against various pathogens.
  • Anti-inflammatory Effects : Some compounds exhibit anti-inflammatory activity, potentially useful in treating chronic inflammatory conditions.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerMicrotubule destabilization, apoptosis induction
AntibacterialInhibition of bacterial growth
Anti-inflammatoryModulation of inflammatory pathways

Case Study: Anticancer Evaluation

In a specific study focusing on the anticancer effects of pyrazole derivatives, three compounds were selected for further evaluation due to their promising results in inhibiting cell proliferation and inducing apoptosis in MDA-MB-231 cells. The study provided insights into the cellular mechanisms involved and suggested that these compounds could serve as lead candidates for further drug development targeting breast cancer .

Molecular Modeling Studies

Molecular modeling studies have been employed to predict the interaction of this compound with various biological targets. These studies indicate favorable binding affinities and suggest that modifications to the pyrazole ring could enhance biological activity while minimizing toxicity.

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